Canagliflozin

Catalog No.
S522556
CAS No.
842133-18-0
M.F
C24H25FO5S
M. Wt
444.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Canagliflozin

CAS Number

842133-18-0

Product Name

Canagliflozin

IUPAC Name

(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C24H25FO5S

Molecular Weight

444.5 g/mol

InChI

InChI=1S/C24H25FO5S/c1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3/t19-,21-,22+,23-,24+/m1/s1

InChI Key

XTNGUQKDFGDXSJ-ZXGKGEBGSA-N

SMILES

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F

Solubility

almost insoluble
Practically insoluble in aqueous media from pH 1.1 to pH 12.9 /Canagliflozin hemihydrate/

Synonyms

1-(Glucopyranosyl)-4-methyl-3-(5-(4-fluorophenyl)-2-thienylmethyl)benzene - T777973, canagliflozin, Canagliflozin Hemihydrate, Canagliflozin, Anhydrous, Invokana

Canonical SMILES

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F

Mechanism of Action

Canagliflozin works by inhibiting the SGLT2 protein located in the kidneys. This protein is responsible for reabsorbing glucose from the urine back into the bloodstream. By blocking SGLT2, canagliflozin increases urinary glucose excretion (UGE), thereby lowering blood sugar levels [].

Source

Glycemic Control

Numerous studies have demonstrated the effectiveness of canagliflozin in improving glycemic control in patients with type 2 diabetes. It has been shown to significantly reduce hemoglobin A1c (HbA1c), a marker of long-term blood sugar control [, ]. Additionally, canagliflozin has been shown to be effective across various patient subgroups, including those with different baseline HbA1c levels.

Beyond Glycemic Control

Research suggests that canagliflozin offers additional benefits beyond glycemic control. It has been shown to:

  • Reduce body weight: Canagliflozin can modestly promote weight loss by leading to increased calorie excretion through urine [].
  • Improve blood pressure: Canagliflozin has been shown to modestly lower both systolic and diastolic blood pressure in patients with type 2 diabetes [].
  • Reduce cardiovascular risk: Recent studies suggest that canagliflozin may reduce the risk of major adverse cardiovascular events (MACE) in patients with type 2 diabetes and high cardiovascular risk [].

Canagliflozin is a medication classified as a sodium-glucose cotransporter-2 inhibitor, primarily used in the management of type 2 diabetes mellitus. It functions by inhibiting the SGLT2 protein, which is responsible for the reabsorption of glucose in the kidneys. By blocking this transporter, canagliflozin promotes the excretion of glucose through urine, thereby lowering blood sugar levels. The drug is marketed under various brand names, including Invokana, and was approved for medical use in 2013 in several regions, including the United States and the European Union .

Canagliflozin works by inhibiting the SGLT2 protein located in the kidneys. This protein is responsible for reabsorbing glucose from the urine back into the bloodstream []. By blocking SGLT2, Canagliflozin increases the amount of glucose excreted in the urine, leading to lower blood sugar levels. This mechanism offers several advantages over other diabetes medications, including a low risk of hypoglycemia (low blood sugar) [].

The primary chemical reaction involving canagliflozin is its interaction with the SGLT2 transporter. When canagliflozin binds to SGLT2, it prevents glucose from being reabsorbed into the bloodstream. This leads to increased glucose levels in urine and promotes osmotic diuresis, resulting in a reduction of blood pressure . The metabolic pathway of canagliflozin involves O-glucuronidation, primarily mediated by uridine diphosphate-glucuronosyltransferase enzymes (UGT1A9 and UGT2B4), leading to the formation of inactive metabolites .

Canagliflozin exhibits significant biological activity as an antihyperglycemic agent. It selectively inhibits SGLT2 with a high degree of potency, leading to a substantial increase in urinary glucose excretion—up to 119 grams per day. This mechanism operates independently of insulin secretion, making it particularly beneficial for patients with varying stages of diabetes . Additionally, canagliflozin has been shown to provide cardiovascular benefits and reduce risks associated with kidney disease in diabetic patients .

The synthesis of canagliflozin involves several steps that typically include:

  • Formation of the Thiophene Ring: A key structural component that contributes to its selectivity and potency.
  • C-Glucoside Formation: This step introduces a glucose moiety that enhances its pharmacological activity.
  • Final Modifications: These may include various

Canagliflozin is primarily used for:

  • Management of Type 2 Diabetes: It helps lower blood sugar levels when combined with diet and exercise.
  • Cardiovascular Risk Reduction: It is indicated for patients with type 2 diabetes who also have cardiovascular disease or are at risk for it.
  • Chronic Kidney Disease: Canagliflozin has been shown to reduce the progression of kidney disease in diabetic patients .

Canagliflozin has been studied for its interactions with other medications and its effects on various biological systems. Notably:

  • Drug Interactions: Canagliflozin may interact with medications metabolized by cytochrome P450 enzymes, although its own metabolism via CYP3A4 is minimal (approximately 7%) .
  • Effects on Blood Pressure: The osmotic diuretic effect may lead to lower blood pressure, which could interact with antihypertensive medications .
  • Potential Risks: Studies indicate an increased risk of urinary tract infections and other side effects such as ketoacidosis and lower limb amputation in certain populations .

Canagliflozin belongs to a class of drugs known as sodium-glucose cotransporter-2 inhibitors. Other similar compounds include:

Compound NameMechanism of ActionUniqueness
DapagliflozinSGLT2 InhibitionLower risk of urinary tract infections
EmpagliflozinSGLT2 InhibitionStrong cardiovascular benefits
ErtugliflozinSGLT2 InhibitionFocus on renal protection

Uniqueness of Canagliflozin

Canagliflozin's unique profile includes its ability to inhibit both SGLT1 and SGLT2, albeit with higher selectivity for SGLT2. This dual action allows it not only to manage blood glucose levels but also to potentially influence postprandial glucose absorption through its effect on SGLT1 in the intestines . Furthermore, it has a well-documented safety profile concerning cardiovascular outcomes and renal health among diabetic patients.

Origins in SGLT2 Inhibition Research

The discovery of canagliflozin emerged from efforts to improve upon phlorizin, a natural SGLT1/SGLT2 inhibitor derived from apple bark. Despite phlorizin’s ability to induce glucosuria, its poor oral bioavailability and non-selectivity limited therapeutic utility. Mitsubishi Tanabe Pharma Corporation pioneered the development of metabolically stable C-glucosides, discovering that replacing the O-glucoside linkage in early analogs (e.g., T-1095) with a C-glucoside scaffold enhanced resistance to enzymatic degradation.

In 2010, Nomura et al. reported the synthesis of 4b-3 (later named canagliflozin), a thiophene-containing C-glucoside with nanomolar potency against SGLT2 (IC₅₀ = 2.2 nM) and >1,400-fold selectivity over SGLT1. Preclinical studies in high-fat diet-fed KK mice demonstrated dose-dependent reductions in blood glucose and HbA1c, alongside increased urinary glucose excretion. These findings validated its potential as a once-daily oral agent for T2DM.

Clinical Development and Approval

Janssen Research & Development spearheaded the global Phase 3 program, enrolling over 10,300 patients across nine trials. Key outcomes included:

  • Glycemic Efficacy: HbA1c reductions of 0.77–1.16% (100 mg) and 0.92–1.16% (300 mg) versus placebo.
  • Cardiovascular Safety: The CANVAS program (2017) showed a 14% reduction in major adverse cardiovascular events (MACE) and a 33% decline in heart failure hospitalization.
  • Renal Benefits: Post-hoc analyses revealed a 27% lower risk of renal function decline.

FDA approval for T2DM followed in March 2013, with subsequent approvals in the EU (2013) and Japan (2024). In 2018, canagliflozin became the first oral antidiabetic drug approved to reduce cardiovascular risk in patients with established heart disease.

Canagliflozin possesses the molecular formula C₂₄H₂₅FO₅S, representing a complex organic molecule with 24 carbon atoms, 25 hydrogen atoms, one fluorine atom, five oxygen atoms, and one sulfur atom [1] [2]. The compound has a molecular weight of 444.5 grams per mole, as determined through computational analysis and confirmed by multiple analytical sources [1] [4] [7]. The exact mass has been calculated as 444.140672805 atomic mass units using high-resolution mass spectrometry techniques [7]. This molecular composition reflects the presence of multiple aromatic ring systems, a glucose derivative, and heteroatoms that contribute to the compound's unique pharmacological properties [1] [2].

Table 1: Basic Chemical Properties of Canagliflozin

PropertyValue
Molecular FormulaC₂₄H₂₅FO₅S
Molecular Weight (g/mol)444.5
CAS Number842133-18-0
IUPAC Name (Systematic)(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
InChI KeyXTNGUQKDFGDXSJ-ZXGKGEBGSA-N

Structural Features and Functional Groups

Canagliflozin exhibits a complex molecular architecture characterized by multiple distinct structural domains [1] [8]. The molecule consists of a D-glucopyranose unit connected to an elaborate aglycon moiety through a carbon-carbon glycosidic bond, classifying it as a C-glucoside rather than the more common O-glucoside [8]. The aglycon portion features a sophisticated arrangement of aromatic ring systems linked through specific bridging elements [1] [17].

The primary structural framework comprises a 4-methylphenyl ring directly attached to the glucose moiety at the anomeric position [1] [7]. This central benzene ring bears a methyl substituent at the para position and a methylene bridge at the meta position [7]. The methylene bridge connects to a thiophene ring system, which in turn is substituted with a 4-fluorophenyl group at the 5-position [1] [8].

The tetrahydropyran ring, derived from D-glucopyranose, adopts a chair conformation as confirmed by X-ray crystallographic studies [17] [20]. This six-membered ring contains four hydroxyl groups positioned at the C-2, C-3, C-4, and C-5 carbons, along with a primary hydroxymethyl group at the C-6 position [1] [17]. These hydroxyl groups are responsible for the compound's hydrogen bonding capabilities and contribute significantly to its three-dimensional structure [17] [21].

The thiophene heterocycle serves as a critical structural element, providing enhanced metabolic stability compared to furan analogues [8]. Research during the compound's development revealed that replacement of furan with thiophene significantly improved inhibitory activity, suggesting the importance of this heteroaromatic system [22]. The fluorine atom positioned para to the thiophene attachment point introduces electronic effects that influence the molecule's binding affinity and selectivity [8] [13].

Table 2: Functional Groups and Structural Features

Structural FeatureChemical FormulaPosition/Description
Thiophene RingC₄H₂S5-(4-fluorophenyl)thiophen-2-yl unit
Fluorobenzene RingC₆H₄Fpara-fluorinated benzene ring
Methylbenzene RingC₇H₇4-methylphenyl unit attached to glucose
Tetrahydropyran Ring (Glucose Unit)C₆H₁₁O₆D-glucopyranose in chair conformation
Hydroxyl Groups4 × -OHAt C-2, C-3, C-4, C-5 positions
Hydroxymethyl Group-CH₂OHAt C-6 position (primary alcohol)
Methylene Bridge-CH₂-Connecting thiophene to benzene
Methyl Substituent-CH₃At para position of benzene ring

Stereochemistry and Chiral Centers

Canagliflozin contains five asymmetric carbon centers, all located within the D-glucopyranose moiety, which confer specific three-dimensional arrangements essential for biological activity [1] [4]. The stereochemical configuration follows the systematic nomenclature: (2S,3R,4R,5S,6R), indicating the absolute configuration at each chiral center according to the Cahn-Ingold-Prelog priority rules [1] [7].

The anomeric carbon (C-2) adopts the S-configuration, corresponding to the β-anomeric arrangement typical of naturally occurring glucose derivatives [1] [17]. This configuration places the 4-methylphenyl substituent in an equatorial position relative to the chair conformation of the tetrahydropyran ring [17] [20]. The remaining chiral centers at C-3, C-4, C-5, and C-6 maintain the stereochemical pattern characteristic of D-glucose, with the 3R,4R,5S,6R configuration [1] [7].

Crystallographic analysis has revealed conformational differences between independent molecules in the crystal lattice [17] [20]. The torsion angles between the central benzene ring and the thiophene system vary between molecules, with C9A—C10A—C11A—C12A measuring 113.3° in one molecule and C9B—C10B—C11B—C12B measuring 108.0° in another [17] [21]. These conformational variations demonstrate the inherent flexibility of the aglycon chain while maintaining the rigid stereochemistry of the glucose unit [17].

The dihedral angles between aromatic ring systems provide additional stereochemical information [17] [21]. The terminal fluorobenzene ring forms dihedral angles of 24.2° and 20.5° with the thiophene ring in different molecular conformations [17]. The methylbenzene ring exhibits dihedral angles of 115.7° and 111.7° relative to the thiophene system [17] [21]. These angular relationships influence the overall molecular shape and contribute to the compound's binding specificity [17].

Table 3: Stereochemical Configuration of Canagliflozin

Chiral CenterConfigurationDescription
C-2 (Anomeric carbon)Sβ-configuration at anomeric center
C-3 (Ring carbon)REquatorial hydroxyl group
C-4 (Ring carbon)REquatorial hydroxyl group
C-5 (Ring carbon)SAxial hydroxyl group
C-6 (Ring carbon)RHydroxymethyl substituent

Physical Properties

Canagliflozin exhibits characteristic physical properties that reflect its complex molecular structure and intermolecular interactions [5] [11]. The compound appears as a white to pale yellow crystalline solid under standard conditions [5] [6]. The melting point has been experimentally determined to range from 90-95°C, with differential scanning calorimetry studies confirming a sharp endothermic peak at approximately 90°C [11] [15]. This melting behavior indicates a well-ordered crystalline structure with defined intermolecular interactions [11].

The predicted boiling point of 642.9 ± 55.0°C at standard atmospheric pressure reflects the substantial molecular weight and extensive hydrogen bonding capabilities of the compound [16] [19]. The density has been calculated as 1.4 ± 0.1 grams per cubic centimeter, indicating a relatively compact molecular packing arrangement [16] [19]. The flash point of 342.6 ± 31.5°C suggests moderate thermal stability under normal handling conditions [16].

Solubility characteristics demonstrate the amphiphilic nature of canagliflozin [5] [11]. The compound is practically insoluble in water, reflecting the predominant hydrophobic character contributed by the aromatic ring systems [11]. However, it shows high solubility in organic solvents, particularly methanol, where it dissolves freely [11]. This solubility pattern is consistent with the presence of multiple hydroxyl groups that can form hydrogen bonds with protic solvents while the extensive aromatic framework limits aqueous solubility [5] [11].

Storage stability studies indicate that canagliflozin remains stable for two years when stored at -20°C under desiccated conditions [5] [6]. Solutions in dimethyl sulfoxide maintain stability for up to one month when stored at -20°C [5]. The compound's stability profile suggests resistance to hydrolysis under neutral conditions but potential susceptibility to oxidative degradation [5].

Table 4: Physical Properties of Canagliflozin

PropertyValueReference
Melting Point (°C)90-95°C [11] [15]
Boiling Point (°C)642.9 ± 55.0 (predicted) [16] [19]
Density (g/cm³)1.4 ± 0.1 [16] [19]
Flash Point (°C)342.6 ± 31.5 [16] [19]
Solubility in WaterPractically insoluble [11]
Solubility in MethanolFreely soluble [11]
Storage Temperature (°C)-20 [5] [6]
StabilityStable for 2 years as supplied [5]
Color/AppearanceWhite to pale yellow solid [5]

Chemical Stability and Degradation Pathways

Comprehensive stability studies conducted according to International Conference on Harmonization guidelines have characterized the degradation behavior of canagliflozin under various stress conditions [14] [15]. The compound demonstrates differential stability depending on the environmental stressors applied, with thermal conditions providing the greatest stability and oxidative stress causing the most extensive degradation [14] [15] [18].

Under thermal stress conditions, canagliflozin exhibits remarkable stability with only 15.48% degradation and 84.52% recovery after exposure to elevated temperatures [15]. This thermal stability reflects the robust nature of the C-glucosidic bond and the inherent stability of the aromatic ring systems [15]. The minimal thermal degradation suggests that the compound can withstand moderate temperature variations during processing and storage [15].

Acid hydrolysis studies using 0.1 normal hydrochloric acid revealed 23.77% degradation with 76.23% compound recovery [15] [18]. Interestingly, under acidic conditions, canagliflozin forms pseudo-degradation products through reactions with co-solvents such as acetonitrile and methanol [18]. These pseudo-degradation products result from solvent addition rather than true molecular fragmentation, representing a unique degradation pathway specific to the experimental conditions [18].

Alkaline hydrolysis with 0.1 normal sodium hydroxide caused 20.16% degradation, indicating moderate susceptibility to base-catalyzed reactions [15]. The alkaline degradation likely involves hydroxyl group deprotonation and subsequent nucleophilic attack on susceptible bonds within the molecule [15]. The relatively limited degradation under these conditions suggests that the compound maintains reasonable stability across a range of pH values [15].

Oxidative stress using hydrogen peroxide produced the most significant degradation, with 28.11% compound loss [14] [15] [18]. Liquid chromatography-mass spectrometry analysis identified a single major oxidative degradation product, suggesting a specific oxidation pathway rather than random molecular fragmentation [14] [18]. The oxidative susceptibility likely involves the thiophene ring system or the phenolic portions of the molecule [18].

Photolytic degradation under ultraviolet light exposure resulted in 26.36% degradation, indicating moderate photosensitivity [15]. The photodegradation products formed through light-induced molecular rearrangements or bond cleavage reactions [15]. This photosensitivity necessitates protection from light during storage and handling to maintain compound integrity [15].

Table 5: Chemical Stability of Canagliflozin Under Stress Conditions

Stress ConditionRecovery (%)Degradation (%)Major Degradation Products
Acid Hydrolysis (0.1N HCl)76.2323.77Pseudo-degradation products with co-solvents
Alkaline Hydrolysis (0.1N NaOH)79.8420.16Alkaline hydrolysis products
Oxidative Stress (H₂O₂)71.8928.11Single oxidative degradation product
Thermal Degradation84.5215.48Minor thermal degradation
Photolytic Degradation (UV)73.6426.36Photodegradation products
Neutral ConditionsStableMinimalNone observed

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

3.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

444.14067323 g/mol

Monoisotopic Mass

444.14067323 g/mol

Boiling Point

‎642.9±55.0

Heavy Atom Count

31

LogP

3.44
log Kow = 4.05 (est)

Appearance

White to Pale Yellow Solid

Melting Point

68-72

UNII

6S49DGR869

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Canagliflozin is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

This drug is used in conjunction with diet and exercise to increase glycemic control in adults diagnosed with type 2 diabetes mellitus. Another indication for canagliflozin is the prevention of major cardiovascular events (myocardial infarction, stroke, or death due to a cardiovascular cause) in patients with type 2 diabetes, as well as hospitalization for heart failure in patients with type 2 diabetes[L5897,. In addition to the above, canagliflozin can be used to lower the risk of end-stage kidney disease and major increases in serum creatinine and cardiovascular death for patients with a combination of type 2 diabetes mellitus, diabetic nephropathy, and albuminuria. It is important to note that this drug is **not** indicated for the treatment of type 1 diabetes mellitus or diabetic ketoacidosis.
FDA Label
Invokana is indicated for the treatment of adults with insufficiently controlled type 2 diabetes mellitus as an adjunct to diet and exercise: as monotherapy when metformin is considered inappropriate due to intolerance or contraindicationsin addition to other medicinal products for the treatment of diabetes. For study results with respect to combination of therapies, effects on glycaemic control, cardiovascular and renal events, and the populations studied, see sections 4. 4, 4. 5 and 5. 1.
Treatment of type II diabetes mellitus

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Canagliflozin is included in the database.
Invokana (canagliflozin) is indicated as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus. /Included in US product label/
EXPL THER The proximal tubule's sodium-glucose linked transporter-2 (SGLT2) accounts for the vast majority of glucose reabsorption by the kidney. Its selective inhibition, accordingly, leads to substantial glycosuria, lowering blood glucose, and facilitating weight loss in individuals with diabetes. During the past year, two SGLT2 inhibitors, canagliflozin and dapagliflozin, have been approved for the treatment of type 2 diabetes. Beyond their anti-hyperglycemic properties, however, this new class of drugs has several other attributes that provide a theoretical basis for kidney protection. Like agents that block the renin-angiotensin system, SGLT2 inhibitors also reduce single-nephron glomerular filtration rate (SNGFR) in the chronically diseased kidney, though by quite different mechanisms. Additional potentially beneficial effects of SGLT2 inhibition include modest reductions in blood pressure and plasma uric acid. Finally, cell culture studies indicate that glucose uptake from the tubular lumen, as well as from the basolateral compartment, can contribute to proximal tubular production of extracellular matrix proteins. Whether such attributes will translate into reducing the progression of chronic kidney disease will require the undertaking of long-term, dedicated studies.
EXPL THER Management of hypertension in diabetes is critical for reduction of cardiovascular mortality and morbidity. While blood pressure (BP) control has improved over the past two decades, the control rate is still well below 50% in the general population of patients with type 2 diabetes mellitus (T2DM). A new class of oral glucose-lowering agents has recently been approved; the sodium-glucose co-transporter 2 (SGLT2) inhibitors, which act by eliminating large amounts of glucose in the urine. Two agents, dapagliflozin and canagliflozin, are currently approved in the United States and Europe, and empagliflozin and ipragliflozin have reported Phase 3 trials. In addition to glucose lowering, SGLT2 inhibitors are associated with weight loss and act as osmotic diuretics, resulting in a lowering of BP. While not approved for BP-lowering, they may potentially aid BP goal achievement in people within 7-10 mm Hg of goal.

Pharmacology

This drug increases urinary glucose excretion and decreases the renal threshold for glucose (RTG) in a dose-dependent manner [FDA label]. The renal threshold is defined as the lowest level of blood glucose associated with the appearance of detectable glucose in the urine [A176969, T545]. The end result of canagliflozin administration is increased urinary excretion of glucose and less renal absorption of glucose, decreasing glucose concentration in the blood and improving glycemic control. **A note on type 2 diabetes and cardiovascular disease** The risk of cardiovascular events in diabetes type 2 is increased due to the damaging effects of diabetes on blood vessels and nerves in the cardiovascular system. In particular, there is a tendency for hyperglycemia to create pro-atherogenic (plaque forming) lesions in blood vessels, leading to various fatal and non-fatal events including stroke and myocardial infarction [A177086, L5933]. Long-term glycemic control has been proven to be effective in the prevention of cardiovascular events such as myocardial infarction and stroke in patients with type 2 diabetes [A177095].
Canagliflozin Anhydrous is the anhydrous form of canagliflozin, a C-glucoside with a thiophene ring that is an orally available inhibitor of sodium-glucose transporter 2 (SGLT2) with antihyperglycemic activity. Canagliflozin is also able to reduce body weight and has a low risk for hypoglycemia.

MeSH Pharmacological Classification

Sodium-Glucose Transporter 2 Inhibitors

ATC Code

A10BD16
A10BK02
A - Alimentary tract and metabolism
A10 - Drugs used in diabetes
A10B - Blood glucose lowering drugs, excl. insulins
A10BK - Sodium-glucose co-transporter 2 (sglt2) inhibitors
A10BK02 - Canagliflozin

Mechanism of Action

The sodium-glucose co-transporter2 (SGLT2), is found in the proximal tubules of the kidney, and reabsorbs filtered glucose from the renal tubular lumen. Canagliflozin inhibits the SGLT2 co-transporter. This inhibition leads to lower reabsorption of filtered glucose into the body and decreases the renal threshold for glucose (RTG), leading to increased glucose excretion in the urine.
Sodium-glucose co-transporter 2 (SGLT2), expressed in the proximal renal tubules, is responsible for the majority of the reabsorption of filtered glucose from the tubular lumen. Canagliflozin is an inhibitor of SGLT2. By inhibiting SGLT2, canagliflozin reduces reabsorption of filtered glucose and lowers the renal threshold for glucose (RTG), and thereby increases urinary glucose excretion (UGE).

Vapor Pressure

1.07X10-18 mm Hg at 25 °C (est)

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

842133-18-0

Absorption Distribution and Excretion

**Bioavailability and steady-state** The absolute oral bioavailability of canagliflozin, on average, is approximately 65%. Steady-state concentrations are achieved after 4 to 5 days of daily dose administration between the range of 100mg to 300mg. **Effect of food on absorption** Co-administration of a high-fat meal with canagliflozin exerted no appreciable effect on the pharmacokinetic parameters of canagliflozin. This drug may be administered without regard to food. Despite this, because of the potential of canagliflozin to decrease postprandial plasma glucose excretion due to prolonged intestinal glucose absorption, it is advisable to take this drug before the first meal of the day.
After a single oral radiolabeled dose canagliflozin dose to healthy subjects, the following ratios of canagliflozin or metabolites were measured in the feces and urine: **Feces** 41.5% as the unchanged radiolabeled drug 7.0% as a hydroxylated metabolite 3.2% as an O-glucuronide metabolite **Urine** About 33% of the ingested radiolabled dose was measured in the urine, generally in the form of O-glucuronide metabolites. Less than 1% of the dose was found excreted as unchanged drug in urine.
This drug is extensively distributed throughout the body. On average, the volume of distribution of canagliflozin at steady state following a single intravenous dose in healthy patients was measured to be 83.5 L.
In healthy subjects, canagliflozin clearance was approximately 192 mL/min after intravenous (IV) administration. The renal clearance of 100 mg and 300 mg doses of canagliflozin was measured to be in the range of 1.30 - 1.55 mL/min.
/MILK/ Canagliflozin is distributed into milk in rats; it is not known whether the drug is distributed into human milk.
Canagliflozin is an oral antihyperglycemic agent used for the treatment of type 2 diabetes mellitus. It blocks the reabsorption of glucose in the proximal renal tubule by inhibiting the sodium-glucose cotransporter 2. This article describes the in vivo biotransformation and disposition of canagliflozin after a single oral dose of [(14)C]canagliflozin to intact and bile duct-cannulated (BDC) mice and rats and to intact dogs and humans. Fecal excretion was the primary route of elimination of drug-derived radioactivity in both animals and humans. In BDC mice and rats, most radioactivity was excreted in bile. The extent of radioactivity excreted in urine as a percentage of the administered [(14)C]canagliflozin dose was 1.2%-7.6% in animals and approximately 33% in humans. The primary pathways contributing to the metabolic clearance of canagliflozin were oxidation in animals and direct glucuronidation of canagliflozin in humans. Unchanged canagliflozin was the major component in systemic circulation in all species. In human plasma, two pharmacologically inactive O-glucuronide conjugates of canagliflozin, M5 and M7, represented 19% and 14% of total drug-related exposure and were considered major human metabolites. Plasma concentrations of M5 and M7 in mice and rats from repeated dose safety studies were lower than those in humans given canagliflozin at the maximum recommended dose of 300 mg. However, biliary metabolite profiling in rodents indicated that mouse and rat livers had significant exposure to M5 and M7. Pharmacologic inactivity and high water solubility of M5 and M7 support glucuronidation of canagliflozin as a safe detoxification pathway.
The mean absolute oral bioavailability of canagliflozin is approximately 65%. Co-administration of a high-fat meal with canagliflozin had no effect on the pharmacokinetics of canagliflozin; therefore, INVOKANA may be taken with or without food. However, based on the potential to reduce postprandial plasma glucose excursions due to delayed intestinal glucose absorption, it is recommended that INVOKANA be taken before the first meal of the day. The mean steady-state volume of distribution of canagliflozin following a single intravenous infusion in healthy subjects was 119 L, suggesting extensive tissue distribution. Canagliflozin is extensively bound to proteins in plasma (99%), mainly to albumin. Protein binding is independent of canagliflozin plasma concentrations. Plasma protein binding is not meaningfully altered in patients with renal or hepatic impairment. Following administration of a single oral [14C] canagliflozin dose to healthy subjects, 41.5%, 7.0%, and 3.2% of the administered radioactive dose was recovered in feces as canagliflozin, a hydroxylated metabolite, and an O-glucuronide metabolite, respectively. Enterohepatic circulation of canagliflozin was negligible. Approximately 33% of the administered radioactive dose was excreted in urine, mainly as O-glucuronide metabolites (30.5%). Less than 1% of the dose was excreted as unchanged canagliflozin in urine. Renal clearance of canagliflozin 100 mg and 300 mg doses ranged from 1.30 to 1.55 mL/min. Mean systemic clearance of canagliflozin was approximately 192 mL/min in healthy subjects following intravenous administration.

Metabolism Metabolites

Canagliflozin is primarily metabolized by O-glucuronidation. It is mainly glucuronidated by UGT1A9 and UGT2B4 enzymes to two inactive O-glucuronide metabolites. The oxidative metabolism of canagliflozin by hepatic cytochrome enzyme CYP3A4 is negligible (about 7%) in humans.
O-glucuronidation is the major metabolic elimination pathway for canagliflozin, which is mainly glucuronidated by UGT1A9 and UGT2B4 to two inactive O-glucuronide metabolites. CYP3A4-mediated (oxidative) metabolism of canagliflozin is minimal (approximately 7%) in humans.

Associated Chemicals

Canagliflozin hemihydrate; 928672-86-0

Wikipedia

Canagliflozin

FDA Medication Guides

Invokamet
Canagliflozin; METformin Hydrochloride
TABLET;ORAL
JANSSEN PHARMS
07/05/2023
Invokamet XR
TABLET, EXTENDED RELEASE;ORAL
Invokana
Canagliflozin

Drug Warnings

Hypersensitivity reactions (e.g., generalized urticaria), some serious, have been reported with canagliflozin treatment. These reactions generally occurred within hours to days of canagliflozin initiation. If a hypersensitivity reaction occurs, the drug should be discontinued, appropriate treatment instituted, and the patient monitored until signs and symptoms resolve.
Dose-dependent increases in low-density lipoprotein (LDL)-cholesterol can occur during canagliflozin therapy. Serum LDL-cholesterol concentrations should be monitored during treatment with canagliflozin and such lipid elevations treated according to the standard of care.
When canagliflozin is added to therapy with an insulin secretagogue (e.g., a sulfonylurea) or insulin, the incidence of hypoglycemia is increased compared with sulfonylurea or insulin monotherapy. Therefore, patients receiving canagliflozin may require a reduced dosage of the concomitant insulin secretagogue or insulin to reduce the risk of hypoglycemia.
Canagliflozin may increase the risk of genital mycotic infections in males (e.g., balanoposthitis, candidal balanitis) and females (e.g., vulvovaginal candidiasis, vulvovaginal mycotic infection, vulvovaginitis). In clinical trials, patients with a history of genital mycotic infections and uncircumcised males were more likely to develop such infections. Patients should be monitored for genital mycotic infections and appropriate treatment should be instituted if these infections occur.
For more Drug Warnings (Complete) data for Canagliflozin (14 total), please visit the HSDB record page.

Biological Half Life

In a clinical study, the terminal half-life of canagliflozin was 10.6 hours for the 100mg dose and 13.1 hours for the 300 mg dose.

Use Classification

Human drugs -> Drugs used in diabetes -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Invokamet is canagliflozin hemihydrate in combination with metformin hydrochloride. /Canagliflozin hemihydrate (928672-86-0)/

Storage Conditions

Storage Conditions: Keep container tightly closed in a dry and well-ventilated place. Keep out of the reach of children. Keep containers tightly closed in a cool, well-ventilated place. Keep in properly labeled containers. Store at -20 degrees C.

Interactions

Inhibitors of sodium-glucose cotransporters type 2 (SGLT2) reduce hyperglycaemia by decreasing renal glucose threshold and thereby increasing urinary glucose excretion. They are proposed as a novel approach for the management of type 2 diabetes mellitus. They have proven their efficacy in reducing glycated haemoglobin, without inducing hypoglycaemia, as monotherapy or in combination with various other glucose-lowering agents, with the add-on value of promoting some weight loss and lowering arterial blood pressure. As they may be used concomitantly with many other drugs, we review the potential drug-drug interactions (DDIs) regarding the three leaders in the class (dapagliglozin, canagliflozin and empagliflozin). Most of the available studies were performed in healthy volunteers and have assessed the pharmacokinetic interferences with a single administration of the SGLT2 inhibitor. The exposure [assessed by peak plasma concentrations (Cmax) and area under the concentration-time curve (AUC)] to each SGLT2 inhibitor tested was not significantly influenced by the concomitant administration of other glucose-lowering agents or cardiovascular agents commonly used in patients with type 2 diabetes. Reciprocally, these medications did not influence the pharmacokinetic parameters of dapagliflozin, canagliflozin or empagliflozin. Some modest changes were not considered as clinically relevant. However, drugs that could specifically interfere with the metabolic pathways of SGLT2 inhibitors [rifampicin, inhibitors or inducers of uridine diphosphate-glucuronosyltransferase (UGT)] may result in significant changes in the exposure of SGLT2 inhibitors, as shown for dapagliflozin and canagliflozin. Potential DDIs in patients with type 2 diabetes receiving chronic treatment with an SGLT2 inhibitor deserve further attention, especially in individuals treated with several medications or in more fragile patients with hepatic and/or renal impairment.
Digoxin: There was an increase in the AUC and mean peak drug concentration (C max) of digoxin (20% and 36%, respectively) when co-administered with INVOKANA 300 mg. Patients taking INVOKANA with concomitant digoxin should be monitored appropriately.
Concomitant use of canagliflozin with drugs that interfere with the renin-angiotensin-aldosterone system, including angiotensin-converting enzyme (ACE) inhibitors or angiotensin II receptor antagonists, may increase the incidence of symptomatic hypotension. Prior to initiating canagliflozin in such patients, intravascular volume should be assessed and corrected; patients should be monitored for signs and symptoms of hypotension after initiating therapy. These drugs also may cause hyperkalemia in patients with moderate renal impairment. Serum potassium concentrations should be monitored periodically following initiation of canagliflozin in patients predisposed to hyperkalemia due to drug therapy.
UGT Enzyme Inducers: Rifampin: Co-administration of canagliflozin with rifampin, a nonselective inducer of several UGT enzymes, including UGT1A9, UGT2B4, decreased canagliflozin area under the curve (AUC) by 51%. This decrease in exposure to canagliflozin may decrease efficacy. If an inducer of these UGTs (e.g., rifampin, phenytoin, phenobarbital, ritonavir) must be co-administered with INVOKANA (canagliflozin), consider increasing the dose to 300 mg once daily if patients are currently tolerating INVOKANA 100 mg once daily, have an eGFR greater than 60 mL/min/1.73 m squared, and require additional glycemic control. Consider other antihyperglycemic therapy in patients with an eGFR of 45 to less than 60 mL/min/1.73 m squared receiving concurrent therapy with a UGT inducer and require additional glycemic control
For more Interactions (Complete) data for Canagliflozin (6 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
Lamos EM, Younk LM, Davis SN: Canagliflozin , an inhibitor of sodium-glucose cotransporter 2, for the treatment of type 2 diabetes mellitus. Expert Opin Drug Metab Toxicol. 2013 Jun;9(6):763-75. doi: 10.1517/17425255.2013.791282. Epub 2013 Apr 17. [PMID:23590413]
Osaki A, Okada S, Saito T, Yamada E, Ono K, Niijima Y, Hoshi H, Yamada M: Renal threshold for glucose reabsorption predicts diabetes improvement by sodium-glucose cotransporter 2 inhibitor therapy. J Diabetes Investig. 2016 Sep;7(5):751-4. doi: 10.1111/jdi.12473. Epub 2016 Feb 16. [PMID:27181936]
Deeks ED, Scheen AJ: Canagliflozin: A Review in Type 2 Diabetes. Drugs. 2017 Sep;77(14):1577-1592. doi: 10.1007/s40265-017-0801-6. [PMID:28836175]
Joseph JJ, Golden SH: Type 2 diabetes and cardiovascular disease: what next? Curr Opin Endocrinol Diabetes Obes. 2014 Apr;21(2):109-20. doi: 10.1097/MED.0000000000000044. [PMID:24569552]
Gleissner CA, Galkina E, Nadler JL, Ley K: Mechanisms by which diabetes increases cardiovascular disease. Drug Discov Today Dis Mech. 2007;4(3):131-140. doi: 10.1016/j.ddmec.2007.12.005. [PMID:18695749]
Mannucci E, Dicembrini I, Lauria A, Pozzilli P: Is glucose control important for prevention of cardiovascular disease in diabetes? Diabetes Care. 2013 Aug;36 Suppl 2:S259-63. doi: 10.2337/dcS13-2018. [PMID:23882055]
Steven L. Cowart and Max E. Stachura (1990). Clinical Methods: The History, Physical, and Laboratory Examinations. 3rd edition. (3rd ed.). Butterworths.
U.S. FDA Approves INVOKANA® (canagliflozin) to Reduce the Risk of Heart Attack, Stroke or Cardiovascular Death in Adults with Type 2 Diabetes and Established Cardiovascular Disease
Diabetes, Heart Disease, and Stroke: NIDDK
FDA Approved Drug Products: Invokana (canagliflozin) oral tablets
FDA Approved Products: INVOKAMET (canagliflozin and metformin hydrochloride tablets), for oral use

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